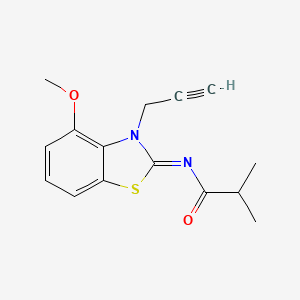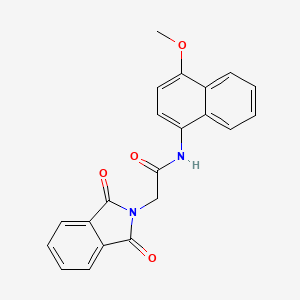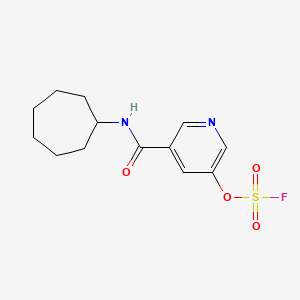
3-(2,5-dimethylbenzyl)-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethylbenzyl)-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one is a synthetic organic compound that has been studied for its potential applications in scientific research. This compound is a member of the pyrimidinone family and is composed of a benzyl group, a methyl group, and an ethyl group attached to a pyrimidinone ring. It has been found to possess a variety of biochemical and physiological effects and is of particular interest to researchers due to its potential to be used as a novel therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Pyrimidine derivatives, such as those described, are integral in pharmaceutical chemistry due to their wide range of biological activities. Research has demonstrated methods for synthesizing heterocycles like 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, showing potential antibacterial and fungicidal activities. Novel synthesis methods have been proposed, enhancing the yield and purity of such compounds, which could be pivotal for developing new therapeutic agents (Osyanin et al., 2014).
Antimicrobial and Antiviral Activities
Compounds structurally similar to the queried chemical have been evaluated for their antimicrobial and antiviral activities. For instance, novel pyrimidine-5-carboxylic acids have shown significant antimicrobial properties, indicating the potential for such derivatives in treating bacterial and fungal infections (Shastri & Post, 2019). Additionally, derivatives have been studied for their antiviral activities against HIV, suggesting their utility in antiretroviral therapy (Holý et al., 2002).
Enzymatic Resolution and Stereochemistry
Research has also explored the enzymatic resolution of pyrimidine esters, focusing on the effect of acyl chain length and branching on enantioselectivity. Such studies are crucial for understanding the stereochemical preferences of enzymes and developing enantioselective synthetic methodologies, which are essential for the production of chiral pharmaceuticals (Sobolev et al., 2002).
Heterocyclic Synthesis and Applications
The utility of enaminonitriles in heterocyclic synthesis, leading to the development of new pyrazole, pyridine, and pyrimidine derivatives, underscores the importance of such chemical frameworks in medicinal chemistry and drug design. These compounds have been characterized for their potential antimicrobial, antitumor, and other pharmacological activities, demonstrating the versatility and applicability of pyrimidine derivatives in various scientific research fields (Fadda et al., 2012).
Propiedades
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-9-10-16(2)19(13-15)14-24-21(18-7-5-4-6-8-18)23-17(3)20(11-12-25)22(24)26/h4-10,13,25H,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNQTJPGFFYRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=NC(=C(C2=O)CCO)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethylbenzyl)-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2980572.png)
![N-cyclohexyl-2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2980573.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2980574.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2980577.png)
![9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2980578.png)
![6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(thiomorpholin-4-ylcarbonyl)quinoline](/img/structure/B2980580.png)

![ethyl 1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2980585.png)
![(2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)-1-phenylprop-2-en-1-one](/img/structure/B2980586.png)

